1-(4-iodothiophen-2-yl)methanamine hydrochloride

Catalog No.
S6894698
CAS No.
2839138-72-4
M.F
C5H7ClINS
M. Wt
275.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-iodothiophen-2-yl)methanamine hydrochloride

CAS Number

2839138-72-4

Product Name

1-(4-iodothiophen-2-yl)methanamine hydrochloride

IUPAC Name

(4-iodothiophen-2-yl)methanamine;hydrochloride

Molecular Formula

C5H7ClINS

Molecular Weight

275.54 g/mol

InChI

InChI=1S/C5H6INS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H

InChI Key

FZZRPHKBKCYCPG-UHFFFAOYSA-N

SMILES

C1=C(SC=C1I)CN.Cl

Canonical SMILES

C1=C(SC=C1I)CN.Cl

1-(4-iodothiophen-2-yl)methanamine hydrochloride (CAS: 2839138-72-4) is a bifunctional heteroaryl building block specifically engineered to solve two common procurement challenges: the poor reactivity of standard bromo-thiophenes and the chemical instability of free primary amines [1]. By combining a highly reactive C4-iodo substituent with a C2-methanamine protected as a stable hydrochloride salt, this compound provides an optimized handle for both mild palladium-catalyzed cross-couplings and robust amide bond formations. For industrial and laboratory buyers, it represents a ready-to-use, bench-stable precursor that eliminates the need for harsh reaction conditions or specialized inert-atmosphere handling.

Substituting this compound with its free base or its bromo-analog introduces severe process liabilities. Procuring the free base form leads to rapid atmospheric oxidation and carbamate formation, which destroys batch-to-batch reproducibility and necessitates costly glovebox storage [1]. Conversely, substituting with the more common 1-(4-bromothiophen-2-yl)methanamine hydrochloride forces the use of elevated temperatures (often >90 °C) during cross-coupling steps, which can degrade thermally sensitive complex substrates and lower overall synthetic yields [2]. Therefore, generic substitution directly compromises both material shelf-life and downstream synthetic scope.

Catalytic Cross-Coupling Efficiency: Iodo vs. Bromo Reactivity

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond of 1-(4-iodothiophen-2-yl)methanamine hydrochloride offers significantly lower activation energy for oxidative addition compared to its bromo analog. Class-level kinetic data demonstrates that iodo-thiophenes typically achieve full conversion at mild temperatures, whereas the corresponding bromo-thiophenes require elevated heating and higher catalyst loadings to achieve similar yields [1]. This thermal differential is critical when coupling with temperature-sensitive functional groups.

Evidence DimensionRequired reaction temperature for >90% conversion in standard cross-coupling
Target Compound Data40 °C (Iodo-thiophene core)
Comparator Or Baseline90 °C (Bromo-thiophene analog)
Quantified Difference50 °C reduction in processing temperature
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, mild base, polar aprotic solvent)

Allows buyers to perform late-stage functionalization on complex, thermally sensitive substrates without risking thermal degradation.

Storage Stability and Handling: Hydrochloride Salt vs. Free Base

Heteroaryl methanamines in their free base form are notoriously susceptible to rapid atmospheric oxidation and carbon dioxide absorption, leading to the formation of carbamates and degradation byproducts. The hydrochloride salt form, 1-(4-iodothiophen-2-yl)methanamine hydrochloride, completely mitigates this vulnerability. Comparative stability profiles indicate that while the free base degrades significantly within weeks under ambient conditions, the HCl salt maintains >99% purity for extended periods without requiring inert gas storage [1].

Evidence DimensionAmbient shelf-life maintaining >99% purity
Target Compound Data>12 months (HCl salt)
Comparator Or Baseline<2 weeks (Free base)
Quantified Difference>24-fold increase in ambient stability
ConditionsStorage in standard amber vials at 25 °C under atmospheric air

Eliminates the need for expensive glovebox handling and ensures batch-to-batch reproducibility across long-term research campaigns.

Aqueous Processability and Purification Compatibility

The procurement of the hydrochloride salt dramatically alters the solubility profile of the building block, facilitating greener and more efficient downstream processing. The protonated amine group renders 1-(4-iodothiophen-2-yl)methanamine hydrochloride highly soluble in aqueous and polar protic media, unlike the highly lipophilic free base. This enables straightforward purification via acid-base liquid-liquid extraction and permits its direct use in aqueous biphasic reaction systems [1].

Evidence DimensionAqueous solubility at pH 7
Target Compound Data>50 mg/mL (HCl salt)
Comparator Or Baseline<2 mg/mL (Free base)
Quantified Difference>25-fold increase in aqueous solubility
ConditionsDeionized water at 25 °C

Streamlines post-reaction workup procedures and expands the compound's utility into aqueous or biphasic synthetic methodologies.

Late-Stage Functionalization of Thermally Sensitive Scaffolds

Because the iodo-substituent allows for palladium-catalyzed cross-coupling at temperatures as low as 40 °C, this compound is the optimal choice for appending a thiophenemethanamine pharmacophore onto complex, late-stage drug intermediates that would degrade under the 90 °C+ conditions required for the bromo-analog [1].

High-Throughput Parallel Library Synthesis

The exceptional bench stability of the hydrochloride salt makes it ideal for automated, high-throughput synthesis of amide or urea libraries. Unlike the free base, which oxidizes rapidly and causes inconsistent stoichiometry, the HCl salt ensures precise dosing and reproducible yields across hundreds of parallel reactions [1].

Aqueous Biphasic Synthetic Workflows

The high aqueous solubility of the protonated amine salt allows chemists to utilize green, biphasic solvent systems (e.g., water/toluene) for cross-coupling or derivatization, streamlining subsequent liquid-liquid extraction workups without the need for excessive organic solvent consumption [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

274.90325 g/mol

Monoisotopic Mass

274.90325 g/mol

Heavy Atom Count

9

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